5,6-Dichloro-2,3-dicyanopyrazine
Overview
Description
5,6-Dichloro-2,3-dicyanopyrazine is a chemical compound with the molecular formula C6Cl2N4 . It has an average mass of 198.997 Da and a monoisotopic mass of 197.949997 Da . It is also known by other names such as 5,6-Dichloro-2,3-pyrazinedicarbonitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic compound bearing nitrogen atoms at para positions . The pyrazine ring is substituted with two chlorine atoms and two cyano groups .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 178.0 to 184.0 degrees Celsius . It is almost transparent in methanol .
Scientific Research Applications
Chemical Reactions and Derivatives
5,6-Dichloro-2,3-dicyanopyrazine is involved in various chemical reactions leading to a range of derivatives. For instance, its reaction with amines results in mono-substituted or bis-substituted products. Such derivatives have potential applications in nonlinear optical properties and biological activities (Hou & Matsuoka, 1993). Additionally, reactions with enamines and some tertiary amines lead to aminovinyl-substituted pyrazine derivatives, which are of interest as potential pesticides (Hou, Oshida & Matsuoka, 1993).
Synthesis and Characterization
The synthesis of novel compounds from this compound is a key area of research. For example, the synthesis of condensed pyrrolo[b]pyrazines through intramolecular cyclization reveals their potential in various applications (Volovenko & Dubinina, 1999). Similarly, the synthesis and characterization of push-pull tetrapyrazino[2,3-b]indoloporphyrazines from this compound indicates their usefulness in creating intramolecular charge-transfer chromophoric systems (Jaung, Matsuoka & Fukunishi, 1998).
Energetic Properties and Applications
This compound is also used in the synthesis of compounds with significant energetic properties. A study demonstrated the synthesis of 5,6-Di(2-fluoro-2,2-dinitro ethoxy)-2,3-Dicyanopyrazine, highlighting its excellent thermal stability and potential as an insensitive energetic material surpassing traditional explosives like TNT (Ma et al., 2017).
Fluorescent Properties and Dye Applications
The development of fluorescent dyes is another significant application. This compound serves as a precursor in synthesizing fluorescent dyes with potential in various functional materials. These dyes exhibit properties like strong fluorescence in solution and potential as electroluminescence emitters (Shirai et al., 1998).
Photodynamic Therapy
In the medical field, derivatives of this compound are explored for photodynamic therapy applications in cancer treatment. The synthesis of water-soluble photosensitizers for this purpose demonstrates its potential in medical applications (Kudrevich, Galpern & Lier, 1994).
Safety and Hazards
5,6-Dichloro-2,3-dicyanopyrazine is toxic if swallowed . It can cause skin irritation and serious eye irritation . Therefore, it’s important to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
- The primary targets of 5,6-Dichloro-2,3-dicyanopyrazine are not extensively documented in the literature. However, it is commonly used as an intermediate or reagent in organic synthesis .
- Absorption : The compound’s solubility in methanol suggests it may be absorbed through oral or dermal routes .
Target of Action
Pharmacokinetics (ADME Properties)
Action Environment
Properties
IUPAC Name |
5,6-dichloropyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFXYBKGILUJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345890 | |
Record name | 5,6-Dichloro-2,3-dicyanopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56413-95-7 | |
Record name | 5,6-Dichloro-2,3-dicyanopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dichloro-2,3-dicyanopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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